molecular formula C24H21NO4 B14974948 N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B14974948
M. Wt: 387.4 g/mol
InChI Key: LLNHIAFFCOIDAD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methoxy group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural features but different biological activities.

Uniqueness

N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to its combination of functional groups and the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO4/c1-3-28-18-11-9-17(10-12-18)25-24(26)22-20-15-19(27-2)13-14-21(20)29-23(22)16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,25,26)

InChI Key

LLNHIAFFCOIDAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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